7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
Typically, a description of a chemical compound would include its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It might also include information on its appearance (solid, liquid, color, etc.) and any distinctive smell or taste.
Synthesis Analysis
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This would involve a study of the chemical reactions the compound undergoes. This could include reactions with other compounds, its behavior under various conditions (heat, light, etc.), and any products formed during these reactions.Physical And Chemical Properties Analysis
This would include information on the compound’s physical and chemical properties, such as melting point, boiling point, solubility, stability, pH, etc.Scientific Research Applications
G Protein-Biased Dopaminergics Discovery
Research led by D. Möller et al. (2017) highlights the synthesis of dopaminergic ligands with a pyrazolo[1,5-a]pyridine substructure, including structures similar to the specified compound, demonstrating their potential as G protein-biased partial agonists at dopamine D2 receptors. This finding is significant for developing new therapeutics with antipsychotic activity, showcasing the compound's relevance in neuroscience and pharmacology (Möller et al., 2017).
Synthesis of Pyrazolo and Pyrazolopyrimidine Derivatives
The work by A. Rahmouni et al. (2014, 2016) involves synthesizing new pyrazole and pyrazolopyrimidine derivatives, emphasizing the compound's chemical versatility. These derivatives have shown significant antibacterial and anticancer activities, suggesting the compound's utility in developing new antimicrobial and anticancer agents (Rahmouni et al., 2014); (Rahmouni et al., 2016).
Antiproliferative Activity of Pyrazolopyridines
E. Gavriil et al. (2017) explored the antiproliferative activity of 3,7-disubstituted pyrazolo[3,4-c] pyridines, closely related to the specified compound. Their findings indicate that these compounds possess promising anticancer properties, particularly against melanoma and prostate cancer cell lines, highlighting their potential in cancer therapy (Gavriil et al., 2017).
Structural and Mechanistic Insights
Studies on the synthesis and characterization of related pyrazolo[1,5-a]pyridine and pyrazolopyrimidine compounds offer insights into their structural and functional properties. This includes elucidating reaction mechanisms, structural characterization through X-ray diffraction, and exploring tautomerism, which are crucial for understanding the chemical behavior and therapeutic potential of these compounds (Chimichi et al., 1996); (Wang et al., 2017).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-3-24-9-11-26(12-10-24)21(28)18-15-25(13-14-30-2)16-19-20(18)23-27(22(19)29)17-7-5-4-6-8-17/h4-8,15-16H,3,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJJILLGYIRZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one |
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